Bluensomycin
Overview
Description
Zolimidine, also known by its brand name Solimidin, is a gastroprotective drug that was previously used for the treatment of peptic ulcers and gastroesophageal reflux disease. It is based on the imidazo[1,2-a]pyridine nucleus and contains a 4-methylsulfonylphenyl functionality .
Preparation Methods
The synthesis of zolimidine involves several synthetic routes, including:
C–S bond formation: This involves the coupling of aryl halides with sodium sulfinates using a copper catalyst.
C–N bond formation via C–H activation: This method uses metal-based catalysts to form the imidazo[1,2-a]pyridine ring.
S–O bond formation and subsequent derivatization: This involves the formation of sulfonyl groups.
Dehydrogenative heteroannulation and cyclocondensation: These methods involve the formation of the imidazo[1,2-a]pyridine ring through oxidative reactions.
One-pot synthesis reactions: These reactions combine multiple steps into a single reaction vessel to improve efficiency.
Oxidative cross-coupling reactions: These reactions involve the coupling of different functional groups through oxidation.
Chemical Reactions Analysis
Zolimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Cyclization: This reaction involves the formation of a ring structure.
Scientific Research Applications
Zolimidine has several scientific research applications, including:
Mechanism of Action
Zolimidine exerts its effects by protecting the gastric mucosa from damage. It works by inhibiting the secretion of gastric acid and increasing the production of mucus. The molecular targets and pathways involved include the inhibition of proton pumps and the activation of mucus-producing cells .
Comparison with Similar Compounds
Zolimidine is unique due to its imidazo[1,2-a]pyridine nucleus and 4-methylsulfonylphenyl functionality. Similar compounds include:
Zolpidem: Contains a C3-acetamide bearing imidazo[1,2-a]pyridine nucleus.
Minodronic acid: Contains a C3-bishosponate bearing imidazo[1,2-a]pyridine nucleus.
Alpidem, Necopidem, Saripidem: Contain C3-amide bearing imidazo[1,2-a]pyridine nucleus.
Olprinone: Contains a C6-pyridone bearing imidazo[1,2-a]pyridine nucleus.
These compounds share a similar core structure but differ in their functional groups and therapeutic applications, highlighting the uniqueness of zolimidine.
Properties
IUPAC Name |
[(1R,2S,3S,4R,5R,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl] carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39N5O14/c1-5-21(35,4-28)16(40-17-8(25-2)10(30)9(29)6(3-27)37-17)18(36-5)38-14-7(26-19(22)23)11(31)15(39-20(24)34)13(33)12(14)32/h5-18,25,27-33,35H,3-4H2,1-2H3,(H2,24,34)(H4,22,23,26)/t5-,6-,7-,8-,9-,10-,11-,12+,13+,14+,15+,16-,17-,18-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLDKUSQKQMFCN-AEXVNIBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)OC(=O)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)OC(=O)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39N5O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11011-72-6 | |
Record name | Bluensomycin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011011726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BLUENSOMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWV7PWE57U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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